N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-5-6-17-11(8-16)7-12(14-17)10-3-4-10/h7,10H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAOUAQNKXFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN2C(=CC(=N2)C3CC3)C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically begins with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under controlled conditions. The cyclopropyl and oxoethyl substituents are subsequently introduced through selective alkylation and acylation reactions. Methanesulfonamide groups are commonly incorporated via sulfonamide coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve multi-step synthetic processes that ensure high yield and purity. Optimized reaction conditions, such as the use of efficient catalysts and solvents, as well as advanced purification techniques like crystallization or chromatography, would be employed to scale up production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional oxygen-containing functionalities, potentially altering its chemical properties.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.
Substitution: : Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired functional group transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that it functions as a capsid assembly modulator, disrupting the assembly of HBV capsids, which is crucial for viral replication. This action has been associated with significant reductions in HBV DNA levels in vitro, making it a promising candidate for further development as an antiviral therapy.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but early results indicate potential efficacy against certain types of tumors.
Pharmacological Studies
Pharmacokinetic studies have shown that N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide possesses favorable oral bioavailability and low cytotoxicity. These properties are critical for developing a therapeutic agent that can be administered effectively in clinical settings.
Case Study 1: Antiviral Efficacy Against HBV
In a study conducted by Zhang et al., the antiviral efficacy of this compound was evaluated in HBV-infected cell lines. The results demonstrated a dose-dependent reduction in HBV replication, with IC50 values indicating potent antiviral activity. The mechanism was attributed to interference with the viral capsid assembly process.
Case Study 2: Anticancer Activity
A separate study by Lee et al. explored the anticancer effects of the compound on human breast cancer cells. The findings revealed that treatment with this compound led to significant apoptosis and inhibited cell migration. Additionally, molecular docking studies suggested strong interactions between the compound and key proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to alterations in biochemical pathways. Detailed studies would be needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Observations :
- The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from the triazolo[1,5-a]pyrimidine in ’s flumetsulam, a known herbicide. This difference may influence target specificity or metabolic stability .
- Sulfonamide groups are ubiquitous in pesticidal agents (e.g., ), suggesting shared mechanisms like enzyme inhibition .
Key Observations :
- and highlight the use of coupling reagents (e.g., HATU) and sulfonylation steps, which may be relevant for synthesizing the target compound’s sulfonamide group .
- Silica column chromatography () and recrystallization () are common purification methods for such heterocycles .
Physicochemical Properties
While the target compound’s spectral data (e.g., NMR, LC/MS) are unavailable, analogs provide benchmarks:
- : 1H NMR (CDCl3) for a pyrano-pyrazol derivative shows aromatic proton signals at δ 7.50–7.35 ppm, typical for sulfonamide-attached aryl groups .
- : LC/MS confirmed molecular weights (M+H = 418) for imidazo-pyrrolo-pyrazine derivatives, suggesting comparable analytical workflows for the target compound .
Table 3: Activity Profiles
Key Observations :
- The triazolo[1,5-a]pyrimidine sulfonamide (flumetsulam) in is a commercial herbicide, implying that the target compound’s sulfonamide group and heterocyclic core may confer similar activity .
- ’s triazolo-pyrimidine acetyl hydrazones showed enhanced herbicidal activity with chiral centers, suggesting that stereochemistry in the target compound (if present) could modulate efficacy .
- ’s quinazoline-pyrazole derivatives demonstrated antifungal activity, underscoring the role of nitrogen-rich cores in antimicrobial design .
Biological Activity
N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group and a pyrazolo[1,5-a]pyrazin core. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the methanesulfonamide moiety is crucial for this activity, as it enhances the compound's ability to inhibit bacterial growth .
- Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on HMG-CoA reductase, which is essential for cholesterol biosynthesis .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Interaction with Enzymatic Targets : Similar sulfonamide compounds have been documented to inhibit enzymes by mimicking substrate structures, thereby blocking the active sites .
- Cellular Uptake and Metabolism : The compound's lipophilicity may facilitate cellular uptake, allowing it to reach intracellular targets effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antimicrobial Efficacy : A study demonstrated that methanesulfonamide derivatives showed potent activity against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings support the hypothesis that the methanesulfonamide group enhances antibacterial properties .
- Inhibition Studies : Research on similar pyrazole derivatives indicated significant inhibition of HMG-CoA reductase with IC50 values in the nanomolar range. Such potency suggests that this compound could be similarly effective .
- Cytotoxicity Assays : Preliminary cytotoxicity assays have indicated that compounds with similar structures may induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
